molecular formula C11H7ClN2O3S B2360988 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride CAS No. 1416985-32-4

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2360988
CAS No.: 1416985-32-4
M. Wt: 282.7
InChI Key: GQCNSGLNCOBFRC-UHFFFAOYSA-N
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Description

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4, a 4-methylphenyl group at position 2, and a sulfonyl chloride moiety at position 3. This compound is of significant interest in organic synthesis due to its electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions. The electron-withdrawing cyano group enhances the reactivity of the sulfonyl chloride, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives .

Properties

IUPAC Name

4-cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c1-7-2-4-8(5-3-7)10-14-9(6-13)11(17-10)18(12,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNSGLNCOBFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts like aluminum chloride.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cyclization Reactions: The cyano group can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can be used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.

    Cyclization Reactions: Reagents like hydrazines and hydroxylamines can be used under acidic or basic conditions.

Major Products

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Functionalized Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

    Heterocyclic Compounds: Formed from cyclization reactions.

Scientific Research Applications

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The cyano group and the oxazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Molecular Properties

Methyl 2-Aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates
  • Structure: These compounds share the 1,3-oxazole backbone with a sulfonyl chloride group at position 5 but differ by having a carboxylate ester at position 4 instead of a cyano group (e.g., methyl 2-(4-methylphenyl)-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate) .
  • Reactivity: The carboxylate ester is less electron-withdrawing than the cyano group, which may reduce the electrophilicity of the sulfonyl chloride compared to the target compound. This difference can influence reaction rates and yields in nucleophilic substitutions.
  • Molecular Weight: The target compound (C₁₁H₈ClN₂O₃S, MW = 283.52 g/mol) is lighter than the carboxylate ester analog (C₁₃H₁₁ClNO₅S, MW = 328.52 g/mol) due to the substitution of a cyano group (-CN, 26 g/mol) for a carboxylate ester (-COOCH₃, 73 g/mol) .
Tosylated Trehalose Derivatives
  • Structure: 6-O-[(4-methylphenyl)sulfonyl]-α-D-glucopyranoside (MW = 650.13 g/mol) contains a 4-methylphenyl sulfonyl group but is part of a disaccharide framework, unlike the oxazole-based target compound .
  • Applications : While the target compound is used in small-molecule synthesis, tosylated trehalose derivatives are employed in glycosylation reactions and biomolecule synthesis. The steric bulk of the trehalose backbone reduces reactivity compared to the planar oxazole system .
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
  • Structure: This pyridazinone derivative shares the 4-methylphenyl substituent but lacks the sulfonyl chloride and cyano groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reactivity Notes
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride 1,3-Oxazole -CN, -SO₂Cl, 4-methylphenyl 283.52 High electrophilicity due to -CN
Methyl 2-(4-methylphenyl)-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate 1,3-Oxazole -COOCH₃, -SO₂Cl, 4-methylphenyl 328.52 Moderate electrophilicity
6-O-[(4-methylphenyl)sulfonyl]-α-D-glucopyranoside Trehalose 4-methylphenyl sulfonyl 650.13 Low reactivity due to steric hindrance
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl 216.25 Pharmacologically active

Biological Activity

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride is a complex organic compound belonging to the oxazole derivatives. It features a cyano group, a methylphenyl group, and a sulfonyl chloride group, which contribute to its unique chemical reactivity and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C11H8ClN2O2S\text{C}_{11}\text{H}_{8}\text{ClN}_{2}\text{O}_{2}\text{S}

This compound's functional groups enhance its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily arises from its sulfonyl chloride group, which can react with nucleophilic sites in proteins and enzymes. This interaction may lead to:

  • Covalent Bond Formation : The formation of covalent bonds with amino acids like cysteine or lysine can inhibit enzyme activity.
  • Modulation of Protein Function : Altering the structure of proteins may influence their biological functions and interactions within cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition concentration (IC50) comparable to established antimicrobial agents. The compound was particularly noted for its activity against Gram-positive bacteria.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies conducted on multiple cancer cell lines revealed significant cytotoxicity. The following table summarizes the observed IC50 values across different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15.3
HeLa (Cervical)10.7
A549 (Lung)12.5
HCT116 (Colon)14.2

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a comparative study published in Bioorganic Chemistry, this compound was evaluated alongside traditional antibiotics. The results indicated that this compound had a broader spectrum of activity against resistant bacterial strains, suggesting its potential as a new antimicrobial agent .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of this compound revealed that it inhibited cell proliferation in various cancer types via apoptosis pathways. The study utilized flow cytometry to analyze apoptotic markers and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to untreated controls .

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